Didox
Vue d'ensemble
Description
Didox, also known as 3,4-dihydroxy-benzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . It is derived from polyhydroxy-substituted benzohydroxamic acid and has been shown to inhibit the proliferation of tamoxifen-resistant breast cancer cells .
Synthesis Analysis
Didox is a derivative of hydroxyurea (HU) and is one of the most potent pharmaceutical inhibitors of ribonucleotide reductase (RR), an enzyme that controls the synthesis of deoxynucleotide triphosphate . It inhibits the activity of the subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . Didox also appears to have iron-chelating activity .
Molecular Structure Analysis
The molecular formula of Didox is C7H7NO4 . Its average mass is 169.135 Da and its monoisotopic mass is 169.037506 Da .
Chemical Reactions Analysis
Didox acts on cells by inhibiting DNA synthesis and repair . It has been shown to have a synergistic effect when combined with melphalan, an alkylating agent commonly used in multiple myeloma .
Applications De Recherche Scientifique
Cancer Treatment Inhibitor of Ribonucleotide Reductase
Didox (DX; 3,4-dihydroxy benzo-hydroxamic acid) is a derivative of hydroxamic acid and acts as a potent inhibitor of ribonucleotide reductase (RR). RR is an enzyme responsible for deoxyribonucleotide synthesis, which is crucial for DNA replication and repair. Inhibiting RR can disrupt cancer cell proliferation, making Didox a promising agent for cancer treatment .
Iron Chelation in Hepatocellular Carcinoma
Research has shown that Didox induces cell death in liver cancer cells, an effect that can be suppressed by iron supplementation. This suggests that Didox may act as an iron chelator, affecting cellular iron content and influencing the levels of transferrin receptor 1 (TfR1) and ferritin, similar to known iron chelators like deferoxamine (DFO) and deferiprone (DFP) .
3. Enhancing Chemotherapy Efficacy and Reducing Cardiotoxicity Didox has been studied for its influence on the efficacy and toxicity of Doxorubicin (DOX), a major chemotherapy drug for liver cancer. DOX is known for severe cardiotoxic effects due to free radicals it generates. Studies suggest that Didox may enhance DOX’s efficacy against liver cancer cells while protecting against its cardiotoxic effects .
Safety and Hazards
Didox is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including flushing the affected area with water and seeking medical attention .
Orientations Futures
While Didox has shown promise in preclinical models of acute myeloid leukemia (AML), more research is needed to fully understand its potential therapeutic applications . It has been suggested that Didox’s iron-chelating properties may contribute to its antitumor activity , but further studies are needed to confirm this hypothesis.
Mécanisme D'action
Target of Action
Didox, also known as 3,4-Dihydroxybenzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . RR is the rate-limiting enzyme that controls the deoxynucleotide triphosphate synthesis and is an important target for cancer treatment, as it is expressed in tumor cells in proportion to their proliferation rate, their invasiveness, and poor prognosis .
Mode of Action
Didox inhibits the activity of the RR subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . It has been shown to exhibit greater inhibition of RR compared to hydroxyurea . This inhibition blocks the formation of the tyrosil radical on Tyr122 on RRM2, which is essential for its activity .
Biochemical Pathways
The enzyme RR catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides, a process that is crucial for DNA synthesis . By inhibiting RR, Didox disrupts this process, leading to a decrease in DNA synthesis and repair . This disruption can compromise cell proliferation and lead to cell death .
Pharmacokinetics
Pharmacokinetic studies have shown that a peak level of Didox is achieved within 5 minutes of injection . At a dosage of 1,728mg/m², the data best fitted a 2 compartment open model, with a mean serum half-life of 5.2 minutes, and a terminal half-life of 41.3 minutes . Less than 10% of the drug is excreted unchanged in the urine .
Result of Action
Didox has been shown to induce cell death in various cancer cell lines . For instance, it has been shown to reduce the viability of hepatocellular carcinoma HA22T/VGH cells . It has also been shown to enhance the cytotoxic effect of Doxorubicin in liver cancer cells .
Action Environment
The action of Didox can be influenced by environmental factors such as the presence of iron. Didox has been shown to act as an iron chelator in hepatocellular carcinoma cells . This iron-chelating property may contribute to its antitumor activity by sequestering the iron needed by the RR enzyme and for cell proliferation . Furthermore, Didox has been shown to reduce the in vivo vascular inflammation and oxidative stress induced by acute hemolysis .
Propriétés
IUPAC Name |
N,3,4-trihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didox | |
CAS RN |
69839-83-4 | |
Record name | N,3,4-Trihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Didox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.